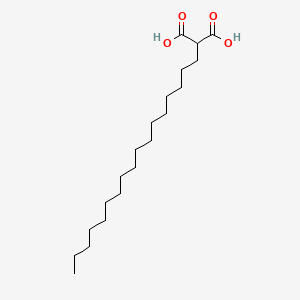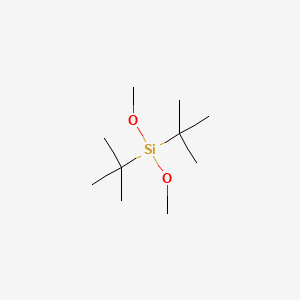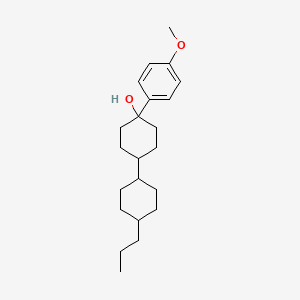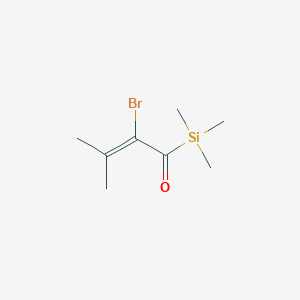![molecular formula C10H19N B14422232 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine CAS No. 87401-54-5](/img/no-structure.png)
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine is a bicyclic compound that belongs to the class of cyclopenta[b]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine can be achieved through several methods. One notable method involves the reaction of (Z)-1-iodo-1,6-diene with an alkyne via a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method provides excellent diastereoselectivity and yields the desired compound efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium and gold catalysts in a relay catalysis system ensures high efficiency and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: Substitution reactions can occur at different positions on the bicyclic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on charcoal is a typical reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically results in fully saturated derivatives.
Applications De Recherche Scientifique
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for designing conformationally restricted analogues of biologically active molecules, such as γ-aminobutyric acid (GABA) analogues.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying molecular interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. For instance, conformationally restricted analogues based on this compound have shown activity as GABA analogues, interacting with GABA receptors and influencing neurotransmission . The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine: A similar compound with a slightly different substitution pattern.
Cyclopenta[b]pyridine derivatives: These include various substituted derivatives with different functional groups.
Uniqueness
1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its conformational restriction enhances its potency and selectivity towards biological targets compared to more flexible analogues .
Propriétés
| 87401-54-5 | |
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
1,4-dimethyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C10H19N/c1-8-6-7-11(2)10-5-3-4-9(8)10/h8-10H,3-7H2,1-2H3 |
Clé InChI |
BEWXYPZHCLQGRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(C2C1CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)



![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)




